
2-(2-Ethoxyphenoxy)ethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxyphenoxy)ethane-1-sulfonamide is an organic compound with the molecular formula C10H15NO4S It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an ethane sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide typically involves the reaction of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group, resulting in the formation of this compound. The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to maximize efficiency and minimize costs. The final product is typically purified through crystallization or distillation to achieve the desired purity levels for commercial use.
化学反応の分析
Types of Reactions
2-(2-Ethoxyphenoxy)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and ethoxy derivatives.
科学的研究の応用
2-(2-Ethoxyphenoxy)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The ethoxy and phenoxy groups contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(2-Methoxyphenoxy)ethane-1-sulfonamide
- 2-(2-Propoxyphenoxy)ethane-1-sulfonamide
- 2-(2-Butoxyphenoxy)ethane-1-sulfonamide
Uniqueness
2-(2-Ethoxyphenoxy)ethane-1-sulfonamide is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C10H15NO4S |
|---|---|
分子量 |
245.30 g/mol |
IUPAC名 |
2-(2-ethoxyphenoxy)ethanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-2-14-9-5-3-4-6-10(9)15-7-8-16(11,12)13/h3-6H,2,7-8H2,1H3,(H2,11,12,13) |
InChIキー |
BTQPCVLIPRNQRZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1OCCS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)
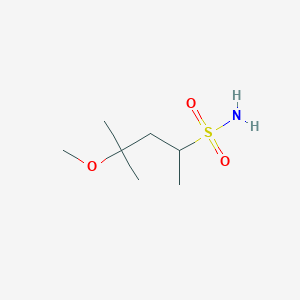


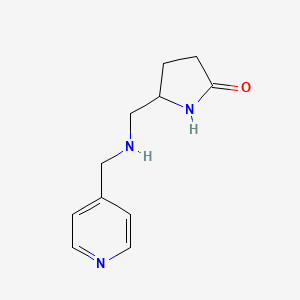




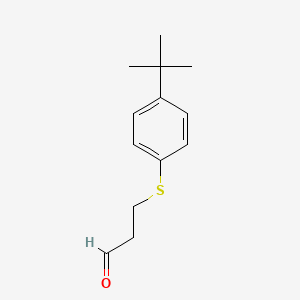
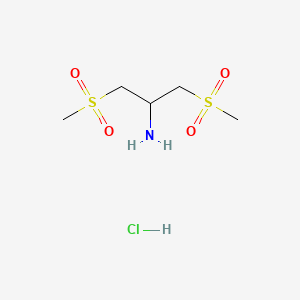
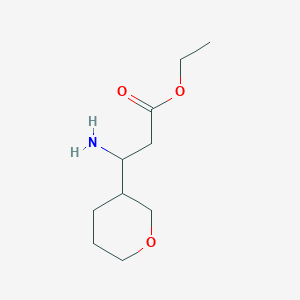
![2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one (ACI)](/img/structure/B13630849.png)
